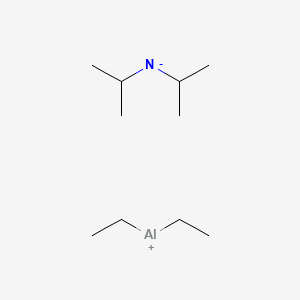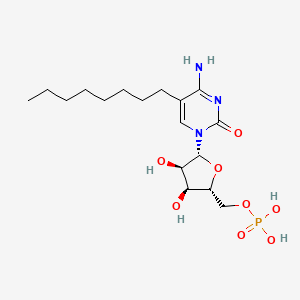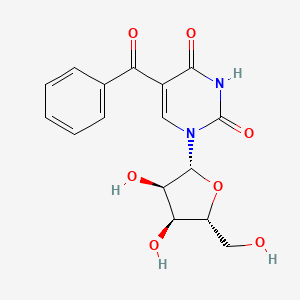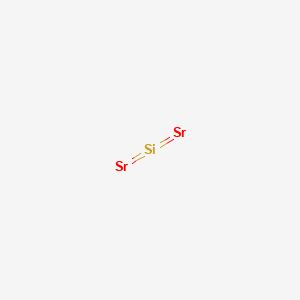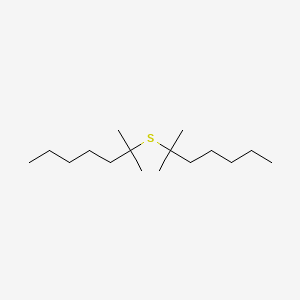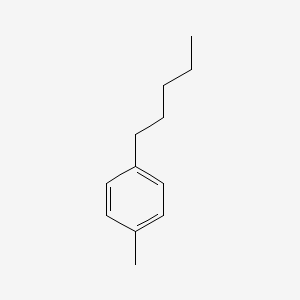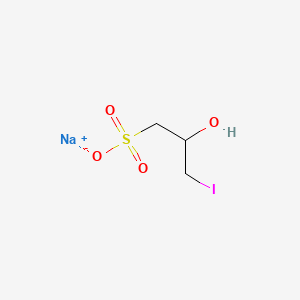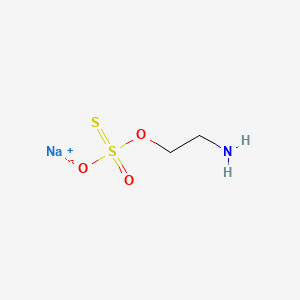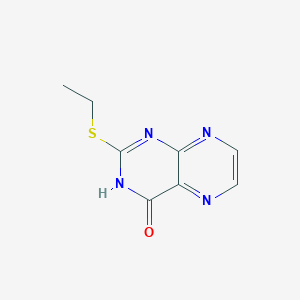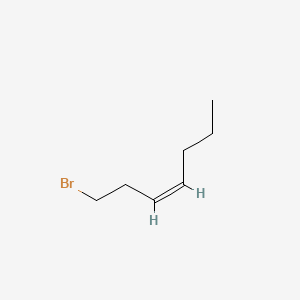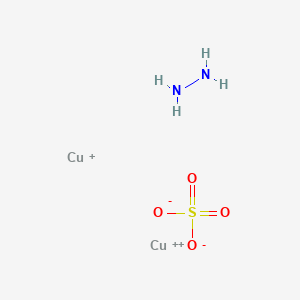
Copper;copper(1+);hydrazine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, copper salt, compound with hydrazine typically involves the reaction of copper(II) sulfate with hydrazine sulfate in an aqueous solution. The reaction can be represented as follows:
CuSO4+N2H4⋅H2SO4→Cu(N2H4)2SO4
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, copper salt, compound with hydrazine involves large-scale mixing of copper(II) sulfate and hydrazine sulfate solutions. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, concentration, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, copper salt, compound with hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and nitrogen gas.
Reduction: It can be reduced to form copper metal and ammonia.
Substitution: The hydrazine ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Copper(II) oxide and nitrogen gas.
Reduction: Copper metal and ammonia.
Substitution: Complexes with different ligands such as copper(II) ammonia complex.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, copper salt, compound with hydrazine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of sulfuric acid, copper salt, compound with hydrazine involves the coordination of hydrazine ligands to the copper(II) ion. This coordination alters the electronic structure of the copper ion, making it more reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) sulfate: A common copper salt used in various applications.
Copper(II) ammonia complex: A coordination compound with ammonia ligands.
Copper(II) chloride: Another copper salt with different chemical properties.
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable subject of study .
Eigenschaften
CAS-Nummer |
53433-02-6 |
|---|---|
Molekularformel |
Cu2H4N2O4S+ |
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
copper;copper(1+);hydrazine;sulfate |
InChI |
InChI=1S/2Cu.H4N2.H2O4S/c;;1-2;1-5(2,3)4/h;;1-2H2;(H2,1,2,3,4)/q+1;+2;;/p-2 |
InChI-Schlüssel |
TZCMLXIEMPAOQW-UHFFFAOYSA-L |
Kanonische SMILES |
NN.[O-]S(=O)(=O)[O-].[Cu+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


